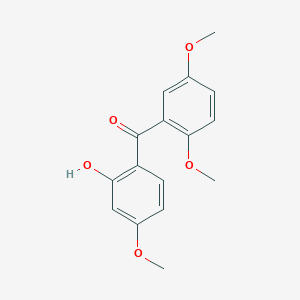
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H14O5 It is a derivative of benzophenone, characterized by the presence of methoxy and hydroxy groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acid or base catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without methoxy and hydroxy substitutions.
Dioxybenzone: Contains similar functional groups but differs in the substitution pattern.
Paeonol: A related compound with a similar structure but different functional groups.
Uniqueness
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62495-96-9 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O5/c1-19-10-5-7-15(21-3)13(8-10)16(18)12-6-4-11(20-2)9-14(12)17/h4-9,17H,1-3H3 |
InChI Key |
OMHLRNFXWOTAHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


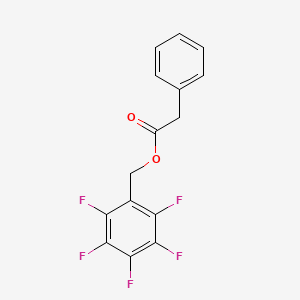
![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
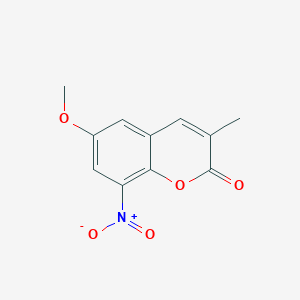
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
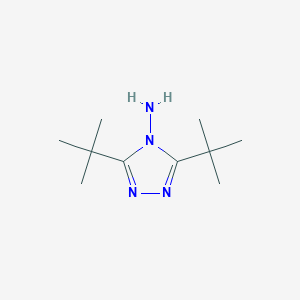


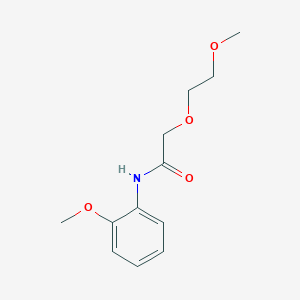

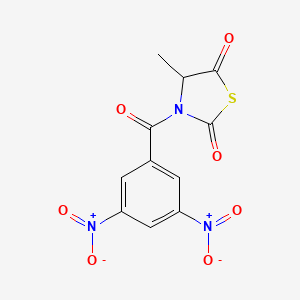
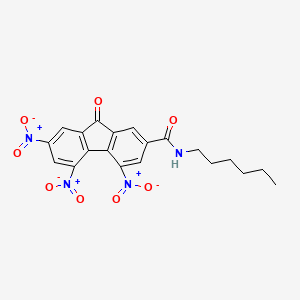
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
